molecular formula C22H14N6O2S5 B4147950 N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-1,2-THIAZOL-5-YL]SULFANYL}ACETAMIDE

N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-1,2-THIAZOL-5-YL]SULFANYL}ACETAMIDE

Cat. No.: B4147950
M. Wt: 554.7 g/mol
InChI Key: DQBXPLVNTQFQMN-UHFFFAOYSA-N
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Description

2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-1,3-benzothiazol-2-ylacetamide) is a complex organic compound that features a unique structure combining benzothiazole and isothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-1,3-benzothiazol-2-ylacetamide) typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization with thioamide or carbon dioxide . The reaction conditions often require the presence of catalysts such as triethylamine and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-1,3-benzothiazol-2-ylacetamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-1,3-benzothiazol-2-ylacetamide) involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-1,3-benzothiazol-2-ylacetamide) apart is its combined structure of benzothiazole and isothiazole rings, which imparts unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-cyano-1,2-thiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N6O2S5/c23-9-12-19(31-10-17(29)26-21-24-13-5-1-3-7-15(13)33-21)28-35-20(12)32-11-18(30)27-22-25-14-6-2-4-8-16(14)34-22/h1-8H,10-11H2,(H,24,26,29)(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBXPLVNTQFQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=C(C(=NS3)SCC(=O)NC4=NC5=CC=CC=C5S4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N6O2S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-1,2-THIAZOL-5-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-1,2-THIAZOL-5-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-1,2-THIAZOL-5-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-1,2-THIAZOL-5-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-1,2-THIAZOL-5-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-1,2-THIAZOL-5-YL]SULFANYL}ACETAMIDE

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